molecular formula C8H7NO2 B3426794 3-(2-Pyridyl)acrylic acid CAS No. 54495-51-1

3-(2-Pyridyl)acrylic acid

Cat. No.: B3426794
CAS No.: 54495-51-1
M. Wt: 149.15 g/mol
InChI Key: LKDFTXDJKHGCAC-SNAWJCMRSA-N
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Description

3-(2-Pyridyl)acrylic acid is an organic compound with the molecular formula C8H7NO2. It is characterized by the presence of a pyridine ring attached to an acrylic acid moiety.

Mechanism of Action

Target of Action

It’s known that this compound is used as a building block in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

It’s known to be used in suzuki–miyaura cross-coupling reactions , a type of chemical reaction where carbon-carbon bonds are formed. In this context, 3-(2-Pyridyl)acrylic acid may interact with its targets through the formation of new chemical bonds.

Biochemical Pathways

Given its use in suzuki–miyaura cross-coupling reactions , it’s likely that it plays a role in the synthesis of complex organic compounds.

Result of Action

Given its role as a building block in chemical synthesis , it’s likely that its effects would be highly context-dependent, influencing the structure and properties of the resulting compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other chemicals could affect its reactivity and stability . Therefore, these factors should be carefully controlled during its use in chemical reactions.

Biochemical Analysis

Biochemical Properties

3-(2-Pyridyl)acrylic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound can act as a ligand, binding to metal ions and forming complexes that can influence enzymatic activity. For example, it has been shown to interact with copper ions, forming complexes that can affect the activity of copper-dependent enzymes . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, potentially altering protein structure and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to metal ions, forming complexes that can inhibit or activate enzymes. For example, the copper complexes of this compound can inhibit the activity of copper-dependent enzymes, leading to changes in cellular processes . Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)acrylic acid typically involves the reaction of pyridine derivatives with acrylic acid under specific conditions. One common method is the Wittig reaction, where a pyridine aldehyde reacts with a phosphonium ylide to form the desired acrylic acid derivative .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale chemical processes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction environments to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Pyridyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include pyridine carboxylic acids, pyridine alcohols, and substituted pyridine derivatives .

Comparison with Similar Compounds

  • trans-3-(3-Pyridyl)acrylic acid
  • 3-(4-Pyridyl)acrylic acid
  • 2,2’-Bipyridyl
  • Benzothiazole-6-carboxylic acid

Comparison: 3-(2-Pyridyl)acrylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and coordination properties. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a variety of applications in research and industry .

Properties

IUPAC Name

(E)-3-pyridin-2-ylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h1-6H,(H,10,11)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDFTXDJKHGCAC-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7340-22-9, 54495-51-1
Record name 2-Pyridineacrylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-(2-pyridinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(pyridin-2-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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